molecular formula C18H23N3O B7590550 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile

1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile

Cat. No.: B7590550
M. Wt: 297.4 g/mol
InChI Key: NVVSMWAVPNBMAB-UHFFFAOYSA-N
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Description

1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzoyl group and a cyclohexanecarbonitrile moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzoyl and cyclohexanecarbonitrile groups. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the benzoyl group via Friedel-Crafts acylation.

    Step 3: Attachment of the cyclohexanecarbonitrile group through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or cyclohexanecarbonitrile groups are replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation .

Scientific Research Applications

1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile can be compared with other similar compounds, such as:

  • 1-(4-Benzoyl-piperazin-1-yl)-2-chloro-ethanone
  • (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
  • 4-(Piperazin-1-yl)-benzoic acid ethyl ester

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzoyl and cyclohexanecarbonitrile groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c19-15-18(9-5-2-6-10-18)21-13-11-20(12-14-21)17(22)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVSMWAVPNBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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